L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine
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Overview
Description
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine is a complex peptide compound It is composed of multiple amino acids, including proline, lysine, ornithine, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine can be compared to other similar peptide compounds, such as:
L-Alanyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine: Similar structure but with an alanine residue.
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-arginine: Contains an arginine residue instead of lysine.
The uniqueness of this compound lies in its specific sequence and the presence of multiple lysine residues, which can influence its biochemical properties and interactions.
Properties
CAS No. |
915402-50-5 |
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Molecular Formula |
C46H90N16O9 |
Molecular Weight |
1011.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C46H90N16O9/c1-29(2)37(44(69)61-36(45(70)71)19-7-12-26-51)62-43(68)34(18-6-11-25-50)59-42(67)35(21-14-28-55-46(52)53)60-41(66)33(17-5-10-24-49)58-40(65)32(16-4-9-23-48)57-39(64)31(15-3-8-22-47)56-38(63)30-20-13-27-54-30/h29-37,54H,3-28,47-51H2,1-2H3,(H,56,63)(H,57,64)(H,58,65)(H,59,67)(H,60,66)(H,61,69)(H,62,68)(H,70,71)(H4,52,53,55)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
MTVMPZDGQOSTQM-MDKUUQCZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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